An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzaldehyde, an organobromine compound, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. The aldehyde moiety readily undergoes nucleophilic addition and condensation reactions, while the bromo-substituent is amenable to various cross-coupling reactions, making it a versatile building block for complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the quality control of resulting products. This guide provides a comprehensive overview of the key physical and spectroscopic properties of 2-Bromobenzaldehyde, complete with experimental protocols and logical workflows.
Physical and Chemical Properties
The physical characteristics of 2-Bromobenzaldehyde are summarized below. These properties are crucial for its storage, handling, and use in various experimental setups.
General Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid; may appear as a white solid at or below room temperature.[1] |
| Molecular Formula | C₇H₅BrO[1][2][3][4][5] |
| Molecular Weight | 185.02 g/mol [1][2][3][4][5] |
| CAS Number | 6630-33-7[1][2][3][4][5] |
Thermal and Optical Properties
| Property | Value |
| Melting Point | 16-19 °C[2] |
| Boiling Point | 230 °C[2] |
| Density | 1.585 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.595[2] |
| Flash Point | 95 °C (203 °F) |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Alcohol | Soluble |
| Benzene | Soluble |
| Chloroform | Slightly soluble |
| Ethyl Acetate | Slightly soluble |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for the verification of a compound's identity and purity. The following are standard methodologies for measuring the key physical constants of 2-Bromobenzaldehyde.
Melting Point Determination
The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.
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Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes, thermometer.
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Procedure:
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Ensure the 2-Bromobenzaldehyde sample is crystalline. If it is in its liquid form, it may need to be cooled to induce crystallization.
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Introduce a small amount of the crystalline sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A narrow melting range (0.5-2 °C) is indicative of a pure compound.
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Boiling Point Determination
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
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Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end).
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Procedure (Thiele Tube Method):
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Place a small amount (0.5-1 mL) of 2-Bromobenzaldehyde into a small test tube.
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Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
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Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Continue heating until a continuous stream of bubbles is observed.
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Remove the heat and allow the apparatus to cool slowly.
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The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
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Density Determination
The density of a liquid is its mass per unit volume.
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Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
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Procedure:
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Carefully clean and dry the pycnometer.
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Determine the mass of the empty pycnometer.
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Fill the pycnometer with distilled water and determine its mass. Use this to calibrate the exact volume of the pycnometer at a specific temperature.
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Empty and dry the pycnometer thoroughly.
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Fill the pycnometer with 2-Bromobenzaldehyde and measure its mass.
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The density is calculated by dividing the mass of the 2-Bromobenzaldehyde by the calibrated volume of the pycnometer.
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Solubility Determination
Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.
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Apparatus: Small test tubes, vortex mixer (optional).
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Procedure:
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Place a small, measured amount of 2-Bromobenzaldehyde (e.g., 10 mg) into a test tube.
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Add a small volume of the solvent to be tested (e.g., 0.5 mL).
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Agitate the mixture vigorously for a set period.
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Observe if the solid or liquid solute has completely dissolved.
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If it dissolves, the substance is soluble. If not, it is insoluble or sparingly soluble. The terms "soluble" and "insoluble" are relative and can be further quantified if necessary.
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Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Bromobenzaldehyde.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
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Typical Solvent: CDCl₃
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¹H NMR Spectral Data and Assignments:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.34 | s | 1H | Aldehydic proton (-CHO)[2] |
| ~7.89 | dd | 1H | Aromatic proton |
| ~7.63 | m | 1H | Aromatic proton |
| ~7.43 | m | 2H | Aromatic protons |
Note: The exact chemical shifts and coupling constants of the aromatic protons can be complex due to the ortho-substitution pattern and may require more advanced NMR techniques for precise assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Typical Sampling Method: Neat (liquid film) or ATR.
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IR Spectral Data and Assignments:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3070 | Aromatic C-H | Stretch |
| ~2860, ~2770 | Aldehyde C-H | Stretch (Fermi resonance doublet) |
| ~1705 | C=O (Aromatic Aldehyde) | Stretch |
| ~1590, ~1560, ~1460 | Aromatic C=C | Stretch |
| Below 800 | C-Br | Stretch |
Note: The C=O stretching frequency is slightly lowered due to conjugation with the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Ionization Method: Electron Ionization (EI)
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Key Fragmentation Peaks (m/z):
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184/186: Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
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183/185: Loss of a hydrogen radical ([M-H]⁺).
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155/157: Loss of a formyl radical ([M-CHO]⁺).
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105: Loss of a bromine radical, forming the benzoyl cation ([C₇H₅O]⁺).
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77: Loss of carbon monoxide from the benzoyl cation, forming the phenyl cation ([C₆H₅]⁺).
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Visualized Workflows and Pathways
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a sample of 2-Bromobenzaldehyde.
Representative Reaction Pathway: Quinazoline Synthesis
2-Bromobenzaldehyde is a key precursor in the synthesis of quinazolines, a class of heterocyclic compounds with significant pharmacological activities. A common synthetic route involves the condensation with an amidine followed by an intramolecular cyclization.
References
- 1. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]
- 3. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 4. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 5. 2-Bromobenzaldehyde(6630-33-7) IR Spectrum [m.chemicalbook.com]
